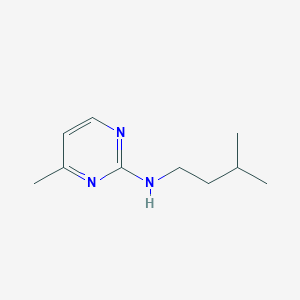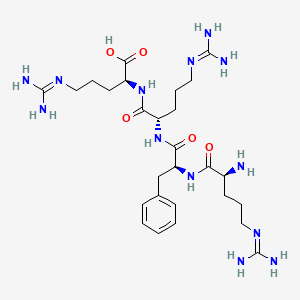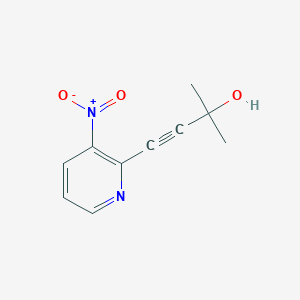
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol is an organic compound with a unique structure that combines a pyridine ring with a nitro group and an alkyne functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The process involves the following steps:
Reactants: 3-iodopyridine, 2-Methyl-3-butyn-2-ol, Pd(PPh3)2Cl2, CuI, THF, Et3N.
Reaction Conditions: The reaction mixture is stirred at room temperature under an argon atmosphere for several hours.
Industrial Production Methods
化学反应分析
Types of Reactions
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2-Methyl-4-(3-aminopyridin-2-yl)but-3-yn-2-ol.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
科学研究应用
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in medicinal chemistry and biochemical research .
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(2-pyridyl)but-3-yn-2-ol
- 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol
- 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
Uniqueness
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and interactions with biological targets .
属性
CAS 编号 |
671198-31-5 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H10N2O3/c1-10(2,13)6-5-8-9(12(14)15)4-3-7-11-8/h3-4,7,13H,1-2H3 |
InChI 键 |
OOXSDYATOCTTKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=C(C=CC=N1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
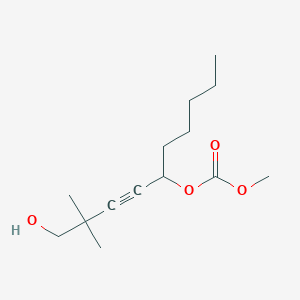
![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)
![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
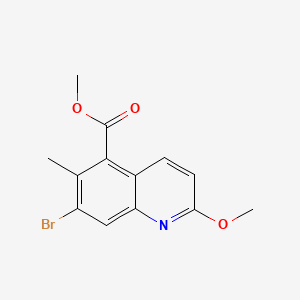
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)

![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)
